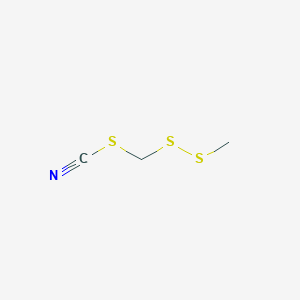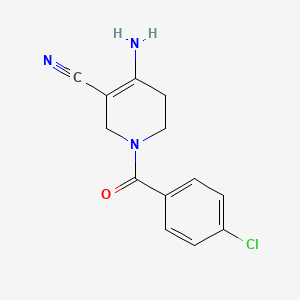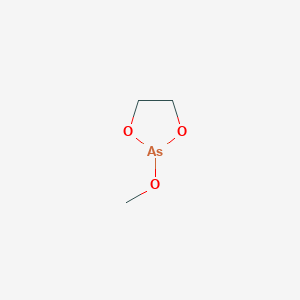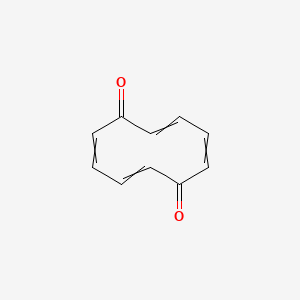![molecular formula C11H14BrNO B14601616 2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 61131-63-3](/img/structure/B14601616.png)
2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound belonging to the class of quinomethanes. These compounds are characterized by the presence of a cyclohexa-2,5-dien-1-one core with various substituents. This particular compound features a bromine atom at the 2-position and a butylamino group at the 4-position, making it a unique derivative within this class.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of a suitable precursor with bromine and butylamine under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexa-2,5-dien-1-one derivatives.
科学研究应用
2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The bromine atom and butylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-[(methylamino)methylidene]cyclohexa-2,5-dien-1-one
- 2-Bromo-4-[(ethylamino)methylidene]cyclohexa-2,5-dien-1-one
- 2-Bromo-4-[(propylamino)methylidene]cyclohexa-2,5-dien-1-one
Uniqueness
2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
61131-63-3 |
|---|---|
分子式 |
C11H14BrNO |
分子量 |
256.14 g/mol |
IUPAC 名称 |
2-bromo-4-(butyliminomethyl)phenol |
InChI |
InChI=1S/C11H14BrNO/c1-2-3-6-13-8-9-4-5-11(14)10(12)7-9/h4-5,7-8,14H,2-3,6H2,1H3 |
InChI 键 |
MZDQCCXAJRLVPF-UHFFFAOYSA-N |
规范 SMILES |
CCCCN=CC1=CC(=C(C=C1)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)
![Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14601552.png)

![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol)](/img/structure/B14601563.png)



![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)

![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)

